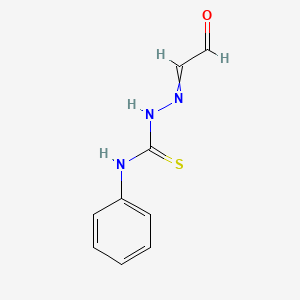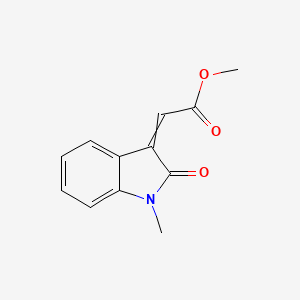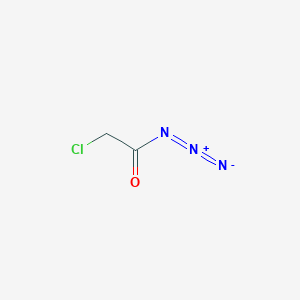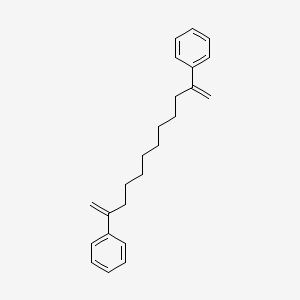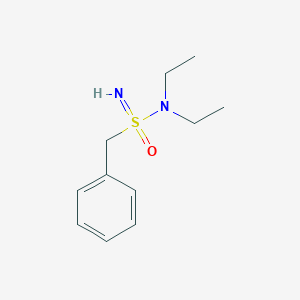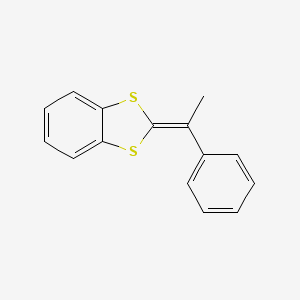![molecular formula C28H30O2Si2 B14562002 (1,4-Phenylene)bis{dimethyl[(1-phenylprop-2-yn-1-yl)oxy]silane} CAS No. 62170-47-2](/img/structure/B14562002.png)
(1,4-Phenylene)bis{dimethyl[(1-phenylprop-2-yn-1-yl)oxy]silane}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Phenylene)bis{dimethyl[(1-phenylprop-2-yn-1-yl)oxy]silane}: is a chemical compound that belongs to the class of organosilicon compounds It features a phenylene group bonded to two dimethylsilyl groups, each of which is further bonded to a phenylpropynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Phenylene)bis{dimethyl[(1-phenylprop-2-yn-1-yl)oxy]silane} typically involves the reaction of 1,4-dibromobenzene with dimethylchlorosilane in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 1-phenylprop-2-yn-1-ol under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropynyl groups.
Reduction: Reduction reactions can also occur, potentially affecting the silicon-oxygen bonds.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Products may include silanols or siloxanes.
Reduction: Reduced forms of the original compound, potentially with altered silicon-oxygen bonds.
Substitution: Substituted derivatives of the original compound with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organosilicon compounds.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of silicon-based biomaterials.
Medicine:
- Investigated for use in drug delivery systems due to its unique structural properties.
Industry:
- Utilized in the production of advanced materials such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (1,4-Phenylene)bis{dimethyl[(1-phenylprop-2-yn-1-yl)oxy]silane} involves its interaction with various molecular targets. The phenylpropynyl groups can engage in π-π interactions with aromatic systems, while the silicon-oxygen bonds provide flexibility and stability. These interactions can influence the compound’s behavior in chemical reactions and its applications in materials science.
Comparison with Similar Compounds
- (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}
- (1,4-Phenylene)bis{dimethyl[(1-phenylprop-2-en-1-yl)oxy]silane}
Comparison:
- Structural Differences: The presence of the phenyl group in (1,4-Phenylene)bis{dimethyl[(1-phenylprop-2-yn-1-yl)oxy]silane} distinguishes it from similar compounds, providing unique electronic and steric properties.
- Reactivity: The phenyl group can enhance the compound’s reactivity in certain chemical reactions, making it more versatile in synthetic applications.
- Applications: The unique structure of (1,4-Phenylene)bis{dimethyl[(1-phenylprop-2-yn-1-yl)oxy]silane} allows for specialized applications in fields such as materials science and drug delivery, where similar compounds may not be as effective.
Properties
CAS No. |
62170-47-2 |
|---|---|
Molecular Formula |
C28H30O2Si2 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
[4-[dimethyl(1-phenylprop-2-ynoxy)silyl]phenyl]-dimethyl-(1-phenylprop-2-ynoxy)silane |
InChI |
InChI=1S/C28H30O2Si2/c1-7-27(23-15-11-9-12-16-23)29-31(3,4)25-19-21-26(22-20-25)32(5,6)30-28(8-2)24-17-13-10-14-18-24/h1-2,9-22,27-28H,3-6H3 |
InChI Key |
OUUFWTYBBNQKBD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)OC(C#C)C2=CC=CC=C2)OC(C#C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


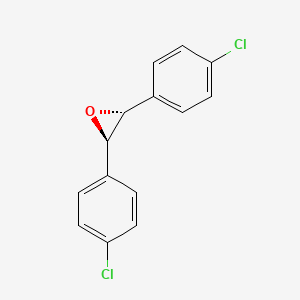
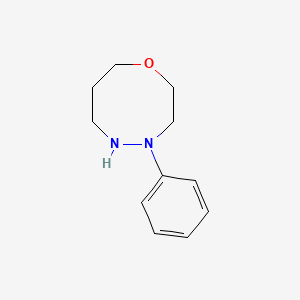
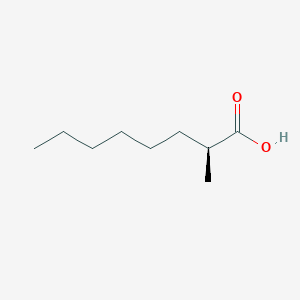
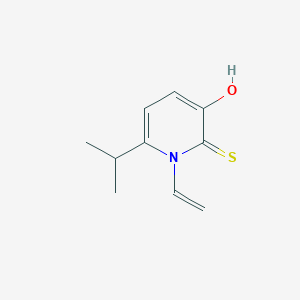
![2,4-diphenyl-3,4,4a,6,7,8,9,9a,10,10a-decahydro-2H-pyrano[2,3-b]indolizin-1-ium-10-carbonitrile;perchlorate](/img/structure/B14561942.png)
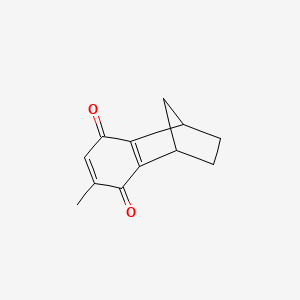
![4-{(2E)-3-[2,5-Diethoxy-4-(morpholin-4-yl)phenyl]triaz-2-en-1-yl}morpholine](/img/structure/B14561955.png)
![5-[(Propan-2-yl)oxy]-3H-1,2-dithiole-3-thione](/img/structure/B14561968.png)
